molecular formula C9H18N2 B1393262 2-Methyl-2,8-diazaspiro[4.5]decane CAS No. 1061873-16-2

2-Methyl-2,8-diazaspiro[4.5]decane

Cat. No.: B1393262
CAS No.: 1061873-16-2
M. Wt: 154.25 g/mol
InChI Key: SEXCXAIQIMWSBF-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 8 of the fused ring system (spiro[4.5]decane framework). Its molecular formula is C₉H₁₆N₂, and it often exists as a hydrochloride salt (C₉H₁₆N₂·HCl, MW: 182.22) in commercial and research settings . The compound is synthesized via alkylation or substitution reactions, as exemplified by protocols involving phase transfer catalysts like tetrabutylammonium bromide and alkylating agents such as methyl bromoacetate .

Key structural attributes include:

  • Spirocyclic Core: A five-membered ring fused to a six-membered ring via a shared spiro carbon.
  • Substituents: A methyl group at position 2 and nitrogen atoms at positions 2 and 6.
  • Functionalization Potential: The secondary amine at position 8 allows further derivatization, making it valuable in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-4-9(8-11)2-5-10-6-3-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXCXAIQIMWSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298157
Record name 2-Methyl-2,8-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061873-16-2
Record name 2-Methyl-2,8-diazaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061873-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,8-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-Methyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death. The compound’s interaction with RIPK1 inhibits its activity, thereby preventing necroptosis. Additionally, this compound interacts with other biomolecules, such as mixed lineage kinase domain-like protein (MLKL), further influencing necroptosis pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in U937 cells, a model for necroptosis, the compound exhibited significant anti-necroptotic effects. This indicates that this compound can modulate cell death pathways, potentially offering therapeutic benefits in conditions where necroptosis is detrimental.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. By binding to RIPK1, the compound inhibits its kinase activity, preventing the downstream signaling that leads to necroptosis. This inhibition is crucial in modulating cell death and inflammation. Additionally, this compound may influence gene expression by altering the activity of transcription factors involved in necroptosis pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on RIPK1 over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity. At higher doses, there may be threshold effects, leading to potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and other cellular processes. The compound’s inhibition of RIPK1 affects the metabolic flux of necroptosis pathways, altering the levels of metabolites involved in cell death and inflammation. Understanding these metabolic interactions is essential for developing targeted therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with RIPK1 and other biomolecules, ensuring its inhibitory effects on necroptosis pathways.

Biological Activity

2-Methyl-2,8-diazaspiro[4.5]decane is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2C_9H_{18}N_2, with a distinctive spirocyclic arrangement that contributes to its biological properties. The compound's structure allows for specific interactions with biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within various biological systems. Notably, derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes and pain modulation. The inhibition of sEH suggests that these compounds could be beneficial in treating conditions associated with inflammation and pain.

Biological Activity Overview

Research has demonstrated several key applications of this compound:

  • Anticancer Activity : The compound has shown promise as a pharmacological agent in the treatment of hepatocellular carcinoma, exhibiting significant inhibition of target enzymes in preclinical models.
  • Neurological Applications : Its derivatives have been explored for potential therapeutic effects against neurological diseases, highlighting the compound's versatility in drug development.
  • Agrochemical Potential : In agrochemistry, the compound is being investigated for its role in synthesizing environmentally safe herbicides and insecticides, emphasizing its utility beyond medicinal chemistry.

Table 1: Summary of Biological Activities

Activity Description Research Findings
AnticancerInhibition of hepatocellular carcinomaSignificant enzyme inhibition observed in preclinical models
Anti-inflammatoryInhibition of soluble epoxide hydrolase (sEH)Potential therapeutic applications for inflammation-related conditions
NeurologicalEffects on neurological diseasesPromising results in preclinical studies for therapeutic development
AgrochemicalSynthesis of safe herbicides and insecticidesOngoing research into environmental impact and efficacy

Case Study: Anticancer Properties

A study focused on the anticancer properties of this compound revealed that derivatives exhibited significant cytotoxic effects against hepatocellular carcinoma cell lines. The mechanism was linked to the inhibition of key metabolic pathways involved in tumor growth. Further investigations are required to elucidate the specific pathways affected and to optimize these compounds for clinical use.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other spirocyclic compounds. Below is a comparison with similar compounds:

Compound Structure Unique Features
This compoundSpirocyclic structurePotent sEH inhibitor; versatile applications
2,8-Diazaspiro[4.5]decaneSimilar core structureDifferent substituents leading to varied biological activities
tert-Butyl 2-methyl-2,8-diazaspiroContains a tert-butyl groupEnhanced binding affinity due to additional functional groups

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The biological activity and reactivity of these compounds depend heavily on substituent placement. For example, aryl groups at position 6 (e.g., 6-phenyl derivatives) enhance π-π stacking interactions in drug-receptor binding .
  • Functional Groups : The presence of dione (e.g., 1,3-dione) or ketone groups (e.g., 2-one) increases polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability .

Physicochemical and Commercial Properties

Table 2: Commercial Availability and Pricing

Compound Name Purity Price (100 mg) Vendor Applications
2-Methyl-2,8-diazaspiro[4.5]decane 95% €119–447 CymitQuimica Building block for kinase inhibitors
8-Boc-2,8-diazaspiro[4.5]decane 95–98% $585–1,289 BLD Pharm Intermediate in peptide mimetics
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl 98% $206 Chemistry Services CNS drug discovery

Key Observations :

  • Cost Drivers : Boc-protected derivatives (e.g., 8-Boc-2,8-diazaspiro[4.5]decane) are more expensive due to additional synthetic steps .
  • Discontinued Products : Some analogs, like unprotected this compound, face supply discontinuation, highlighting reliance on custom synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,8-diazaspiro[4.5]decane
Reactant of Route 2
2-Methyl-2,8-diazaspiro[4.5]decane

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